molecular formula C29H53N3O10S B8106367 Biotin-PEG6-Boc

Biotin-PEG6-Boc

Cat. No.: B8106367
M. Wt: 635.8 g/mol
InChI Key: GZXCUSYIKZQKML-DPZBCOQUSA-N
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Description

This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG6-Boc is typically synthesized through solid-phase peptide synthesis (SPPS) or other solid-phase synthesis methods. The synthesis involves the stepwise assembly of biotinylated peptides or other biomolecules on solid supports, facilitated by the Boc protecting group . The Boc protecting group allows for controlled and selective deprotection, enabling efficient synthesis of biotinylated compounds.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes the coupling of biotin to PEG6 and subsequent protection with the Boc group. The final product is purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG6-Boc undergoes various chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the compound.

    Coupling Reactions: The PEG6 linker can be coupled with other molecules, such as proteins or peptides, through amide bond formation.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Carbodiimide reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to facilitate amide bond formation.

Major Products Formed

The major products formed from these reactions include biotinylated peptides or proteins, which can be used in various biochemical assays and applications.

Scientific Research Applications

Biotin-PEG6-Boc has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

    Biology: Employed in bioconjugation techniques to label proteins or peptides with biotin, enabling their detection and purification.

    Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies that exploit the ubiquitin-proteasome system.

    Industry: Applied in the production of biotinylated reagents and probes for various biochemical assays.

Mechanism of Action

Biotin-PEG6-Boc functions as a PROTAC linker, connecting two different ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in targeted therapy.

Comparison with Similar Compounds

Biotin-PEG6-Boc is unique due to its PEG-based structure, which provides flexibility and hydrophilicity, enhancing its biocompatibility and reducing immunogenicity. Similar compounds include:

    Biotin-PEG6-amine: Another PEG-based PROTAC linker with an amine functional group, used in similar applications.

    6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.

    Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

This compound stands out due to its specific structure and functional groups, making it highly versatile and effective in various applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53N3O10S/c1-29(2,3)42-26(34)8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-30-25(33)7-5-4-6-24-27-23(22-43-24)31-28(35)32-27/h23-24,27H,4-22H2,1-3H3,(H,30,33)(H2,31,32,35)/t23-,24-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXCUSYIKZQKML-DPZBCOQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53N3O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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